Islatravir
Übersicht
Beschreibung
Islatravir, also known as 4’-ethynyl-2-fluoro-2’-deoxyadenosine, is an investigational drug primarily developed for the treatment of HIV infection. It belongs to a new class of antiretroviral drugs called nucleoside reverse transcriptase translocation inhibitors (NRTTIs). Unlike other inhibitors, this compound inhibits HIV through multiple mechanisms, providing rapid suppression of the virus .
Wissenschaftliche Forschungsanwendungen
Islatravir hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um Nukleosidanaloga und deren Wechselwirkungen mit Enzymen zu untersuchen.
Biologie: this compound wird auf seine Auswirkungen auf die Virusreplikation und sein Potenzial zur Hemmung anderer Viren untersucht.
Medizin: Es wird als Behandlung für HIV-Infektionen entwickelt und hat sich in Studien zur Präexpositionsprophylaxe (PrEP) als vielversprechend erwiesen.
Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Entwicklung langwirksamer antiretroviraler Therapien
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es das Reverse-Transkriptase-Enzym von HIV hemmt. Es wird intrazellulär in seine aktive Triphosphatform umgewandelt, die sich dann in die virale DNA integriert. Diese Integration blockiert die Translokation des Reverse-Transkriptase-Enzyms und verhindert die Addition neuer Nukleotide an die virale DNA-Kette. Dieser Mechanismus führt zu einer unmittelbaren und verzögerten Kettenabbruch, wodurch die Virusreplikation effektiv gestoppt wird .
Ähnliche Verbindungen:
Cabotegravir: Ein weiteres Prüfpräparat zur Behandlung von HIV, gehört aber zur Klasse der Integrase-Strangtransferinhibitoren.
Einzigartigkeit von this compound: Die Einzigartigkeit von this compound liegt in seinen mehreren Wirkmechanismen und seiner langen Halbwertszeit, die eine weniger häufige Dosierung ermöglicht. Dies macht es zu einem vielversprechenden Kandidaten für langwirksame Therapien und adressiert Probleme im Zusammenhang mit Adhärenz und Resistenz .
Wirkmechanismus
Target of Action
Islatravir, also known as EFdA, is a nucleoside reverse transcriptase translocation inhibitor (NRTTI) that primarily targets the HIV reverse transcriptase (RT) . This enzyme plays a crucial role in the replication of HIV, making it a primary target for antiretroviral drugs .
Mode of Action
This compound inhibits HIV RT through multiple modes of action . Primarily, it functions as an immediate chain terminator. After being incorporated into viral DNA, it blocks RT translocation, preventing further nucleotide attachment onto the viral DNA chain . In instances where RT translocation does occur and additional nucleotides are allowed to incorporate onto the viral DNA chain, this compound can act as a delayed chain terminator by causing structural changes to the viral chain . Furthermore, this compound can be misincorporated by RT, resulting in mismatched primers that cannot be extended or excised .
Biochemical Pathways
This compound, a deoxyadenosine analog, is converted intracellularly to its active triphosphate form (ISL-TP) . This conversion is crucial for its antiviral activity. ISL-TP inhibits the HIV RT enzyme, thereby blocking the replication of the virus .
Pharmacokinetics
Following single-dose oral administration of this compound in adults without HIV, the apparent plasma half-life of this compound ranged from 49 to 61 hours . ISL-TP, the active form of this compound, has an intracellular half-life of 177 to 209 hours .
Action Environment
The efficacy of this compound can be influenced by various factors, including the presence of other medications, the patient’s overall health status, and the specific strain of HIV. Clinical trials are ongoing to evaluate the safety and efficacy of this compound in different populations and settings . For instance, this compound is being developed as part of a fixed-dose combination containing doravirine and this compound (DOR/ISL) and as a stand-alone agent .
Biochemische Analyse
Biochemical Properties
Islatravir interacts with the enzyme reverse transcriptase, a key player in the replication of HIV . Intracellularly, this compound is converted to its active triphosphate form, this compound-triphosphate (ISL-TP), which inhibits HIV reverse transcriptase through multiple modes of action . Primarily, ISL-TP functions as an immediate chain terminator—after this compound is incorporated into viral DNA, it blocks reverse transcriptase translocation and prevents nucleotide attachment onto the viral DNA chain .
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes. It has been observed to cause declines in CD4 cells and white blood cells, which are dose-related and reversible . These declines do not lead to a higher risk of infections .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting the reverse transcriptase enzyme of HIV. After this compound is incorporated into viral DNA, it blocks reverse transcriptase translocation, preventing nucleotide attachment onto the viral DNA chain . This disruption can occur in numerous ways, such as stopping HIV from converting its single-stranded RNA to double-stranded DNA .
Temporal Effects in Laboratory Settings
In preclinical studies, intracellular this compound-triphosphate exhibits a long half-life and prolonged virological effects . This suggests that this compound has the potential for extended-duration dosing .
Dosage Effects in Animal Models
The decline in CD4 cells was small and subtle in people who received once-daily this compound but larger in those who used the higher once-weekly dose . This suggests that the effects of this compound vary with different dosages.
Metabolic Pathways
This compound undergoes adenosine deaminase-mediated metabolism and renal excretion . Hepatic metabolism does not appear to have a significant role in this compound elimination . Following a single oral dose of radiolabeled this compound administered to healthy male participants, unchanged this compound was the predominant compound in plasma .
Transport and Distribution
This compound is converted intracellularly by endogenous kinases to its active triphosphate form, this compound-triphosphate (ISL-TP), before slowly converting back to this compound and re-entering the systemic circulation .
Subcellular Localization
The subcellular localization of this compound is primarily within the cells where it is converted to its active form, this compound-triphosphate . This conversion is crucial for its function as it allows this compound to inhibit the reverse transcriptase enzyme of HIV .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Islatravir erfolgt in mehreren Schritten ausgehend von kommerziell erhältlichen Ausgangsstoffen. Einer der wichtigsten Zwischenprodukte bei der Synthese ist 2,6-Difluorpurin-9-THP, das aus 2,6-Dichlorpurin-9-THP gebildet wird. Die Reaktionsbedingungen beinhalten die Verwendung von Trimethylamin als Reagenz, und das Verfahren wird optimiert, um eine hohe Ausbeute zu erzielen .
Industrielle Produktionsverfahren: Für die industrielle Produktion kann this compound unter Verwendung eines neunenzymigen Kettenreaktionsansatzes synthetisiert werden, der vom bakteriellen Nukleosid-Recyclingweg inspiriert ist. Diese Methode ist effizient und skalierbar, wodurch sie sich für die großtechnische Produktion eignet .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Islatravir unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren.
Substitution: Substitutionsreaktionen können an den Fluor- oder Ethynylgruppen auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Die Bedingungen für Substitutionsreaktionen beinhalten oft die Verwendung von Nukleophilen wie Aminen oder Thiolen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Metaboliten und modifizierte Nukleoside, die mit Techniken wie Massenspektrometrie und Kernresonanzspektroskopie analysiert werden können .
Vergleich Mit ähnlichen Verbindungen
Cabotegravir: Another investigational drug for HIV treatment, but it belongs to the integrase strand transfer inhibitor class.
Lenacapavir: A first-in-class capsid inhibitor used in combination with Islatravir for potential long-acting HIV treatment.
Uniqueness of this compound: this compound’s uniqueness lies in its multiple mechanisms of action and its long half-life, which allows for less frequent dosing. This makes it a promising candidate for long-acting therapies, addressing issues related to adherence and resistance .
Eigenschaften
IUPAC Name |
(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5O3/c1-2-12(4-19)6(20)3-7(21-12)18-5-15-8-9(14)16-11(13)17-10(8)18/h1,5-7,19-20H,3-4H2,(H2,14,16,17)/t6-,7+,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKXOSBHLYMWAE-QRPMWFLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601046407 | |
Record name | 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601046407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865363-93-5 | |
Record name | 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865363-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Islatravir [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865363935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Islatravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15653 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601046407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3S,5R)-5-(6-Amino-2-fluoro-9H-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISLATRAVIR ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPQ082R25D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.